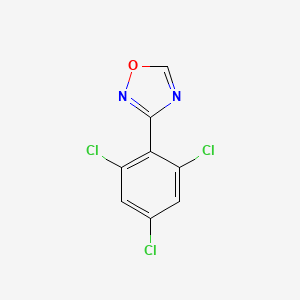
3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-Trichlorophényl)-1,2,4-oxadiazole : est un composé hétérocyclique caractérisé par la présence d'un cycle oxadiazole substitué par un groupe 2,4,6-trichlorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction de la 2,4,6-trichlorobenzohydrazide avec un précurseur approprié d'oxyde de nitrile. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et la cyclisation se produit sous reflux .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de réactifs et de solvants plus sûrs et plus respectueux de l'environnement est souvent envisagée dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence d'atomes de chlore électroattracteurs sur le cycle phényle.
Réactions d'oxydation et de réduction : Le cycle oxadiazole peut être soumis à une oxydation ou une réduction dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Réactions de cycloaddition : Le composé peut subir des réactions de cycloaddition avec divers diénophiles ou dipolarophiles, formant de nouvelles structures hétérocycliques.
Réactifs et conditions communs :
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Principaux produits formés :
Produits de substitution : Divers dérivés d'oxadiazole substitués.
Produits d'oxydation : Formes oxydées du cycle oxadiazole.
Produits de réduction : Dérivés réduits avec des groupes fonctionnels modifiés.
4. Applications de la recherche scientifique
Chimie : Le 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole est utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes. Sa structure unique permet la formation d'entités chimiques diverses par diverses réactions .
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Il s'est avéré prometteur dans le développement de nouveaux médicaments et agents thérapeutiques en raison de sa capacité à interagir avec des cibles biologiques .
Médecine : Le composé est étudié pour ses propriétés médicinales potentielles, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses. Sa capacité à inhiber des enzymes et des voies spécifiques en fait un candidat pour le développement de médicaments .
Industrie : Dans le secteur industriel, le 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole est utilisé dans la production de matériaux de pointe, notamment des polymères et des revêtements. Sa stabilité et sa réactivité le rendent adapté à diverses applications .
5. Mécanisme d'action
Le mécanisme d'action du 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, perturbant les voies de signalisation cellulaire et conduisant à la mort cellulaire dans les cellules cancéreuses .
Applications De Recherche Scientifique
Chemistry: 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is being investigated for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires :
2,4,6-Trichlorophénylhydrazine : Un précurseur dans la synthèse du 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole.
Oxalate de bis(2,4,6-trichlorophényle) : Un autre composé présentant des caractéristiques structurelles similaires mais des applications différentes.
Unicité : Le 3-(2,4,6-trichlorophényl)-1,2,4-oxadiazole se distingue par sa combinaison unique d'un cycle oxadiazole et d'un groupe trichlorophényle. Cette structure confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C8H3Cl3N2O |
|---|---|
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H |
Clé InChI |
QCGGSKPEPYCTGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


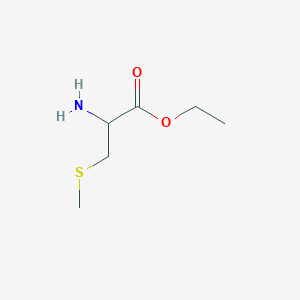

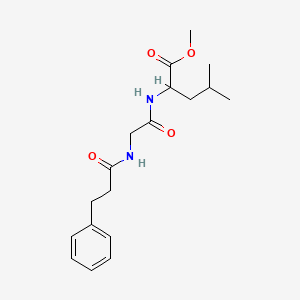
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
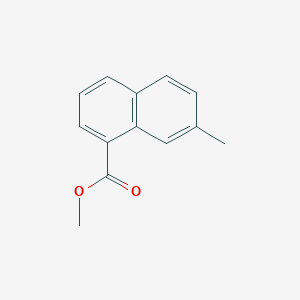
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
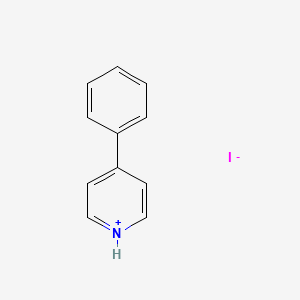
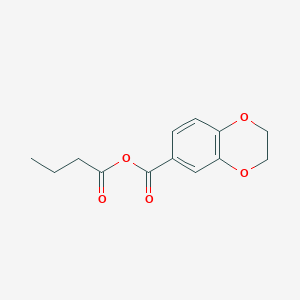

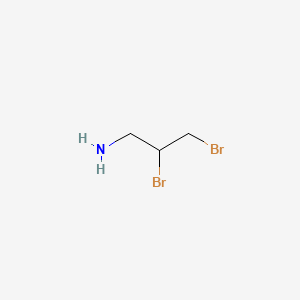
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
